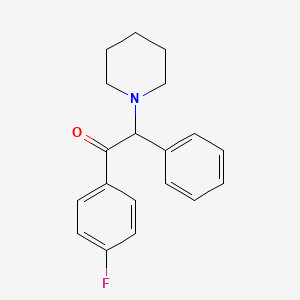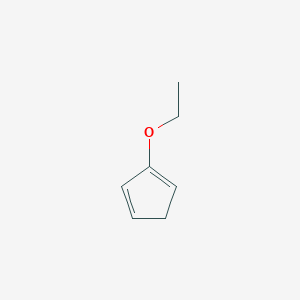
2-Ethoxycyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and an ethoxy group attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with ethyl alcohol under acidic conditions. The process can be carried out through a Diels-Alder reaction, where cyclopentadiene acts as the diene and ethyl alcohol provides the ethoxy group. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to promote the reaction between cyclopentadiene and ethyl alcohol. The reaction conditions are optimized to ensure high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxycyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2-Ethoxycyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-ethoxycyclopenta-1,3-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. The compound’s conjugated diene system allows it to react with dienophiles to form six-membered ring adducts. This reactivity is attributed to the molecular orbitals of the diene, which interact with the dienophile’s orbitals to form new bonds .
Comparación Con Compuestos Similares
Cyclopentadiene: A parent compound with a similar structure but without the ethoxy group.
1,3-Butadiene: Another conjugated diene with different reactivity and applications.
2-Methoxycyclopenta-1,3-diene: A similar compound with a methoxy group instead of an ethoxy group
Uniqueness: 2-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
90125-28-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
Clave InChI |
JTHIHTQUPXBADS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



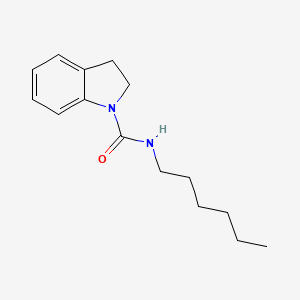
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
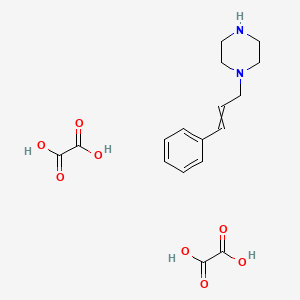

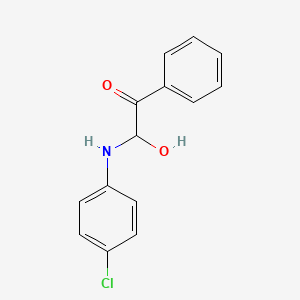
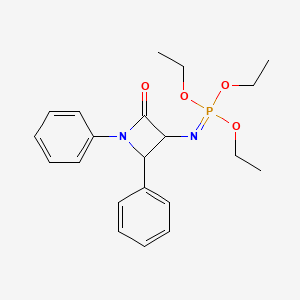
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
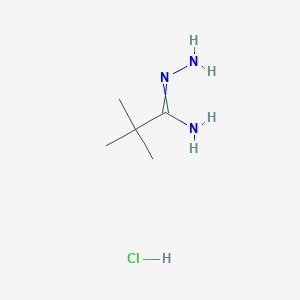
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
